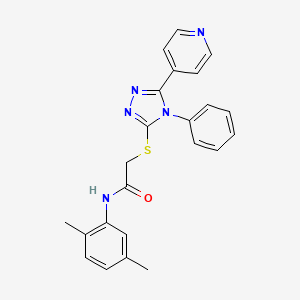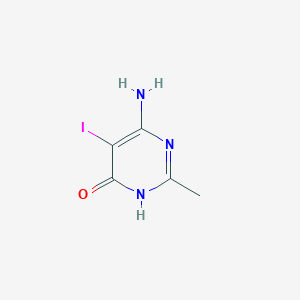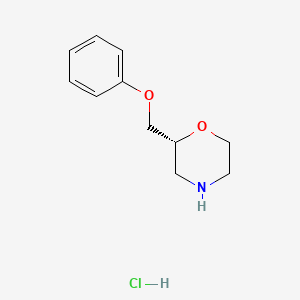![molecular formula C10H6FN3O B11771596 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole is a heterocyclic compound that features a pyrrolopyridine core fused with an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated pyrrole derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole is unique due to its specific structural features, such as the fluorine atom and the fused oxazole ring. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H6FN3O |
|---|---|
Molekulargewicht |
203.17 g/mol |
IUPAC-Name |
5-(4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H6FN3O/c11-7-3-14-10(8-4-12-5-15-8)9-6(7)1-2-13-9/h1-5,13H |
InChI-Schlüssel |
IOGZYEHJDURRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=CN=C2C3=CN=CO3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)











![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
